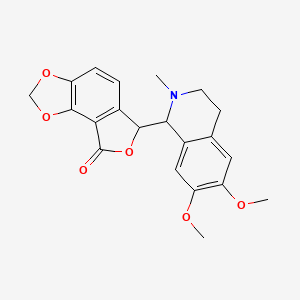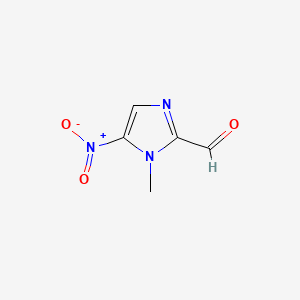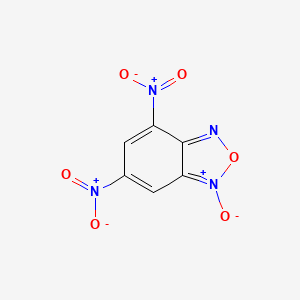
Stannane, tetraisopentyl-
Overview
Description
Stannane, tetraisopentyl- is an organotin compound where tin is bonded to four isopentyl groups. Organotin compounds are characterized by the presence of tin-carbon bonds and are widely studied for their diverse applications in organic synthesis, catalysis, and materials science. The unique properties of stannane, tetraisopentyl- make it a valuable compound in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Stannane, tetraisopentyl- can be synthesized through the reaction of tin tetrachloride with isopentyl magnesium bromide in an anhydrous ether solution. The reaction proceeds as follows:
SnCl4+4C5H11MgBr→Sn(C5H11)4+4MgBrCl
The reaction is typically carried out under an inert atmosphere to prevent the oxidation of the organotin compound.
Industrial Production Methods: Industrial production of stannane, tetraisopentyl- involves the use of large-scale reactors where tin tetrachloride is reacted with isopentyl magnesium bromide under controlled conditions. The product is then purified through distillation or recrystallization to obtain high-purity stannane, tetraisopentyl-.
Types of Reactions:
Oxidation: Stannane, tetraisopentyl- can undergo oxidation reactions to form tin oxides or hydroxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The isopentyl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organolithium compounds are commonly used.
Major Products:
Oxidation: Tin oxides and hydroxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds.
Scientific Research Applications
Stannane, tetraisopentyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Investigated for its potential use in biological systems due to its unique reactivity.
Medicine: Studied for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Used in the production of polymers, coatings, and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of stannane, tetraisopentyl- involves the coordination of the tin atom with various substrates. The tin atom can form stable complexes with organic and inorganic molecules, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates.
Comparison with Similar Compounds
- Stannane, tetramethyl-
- Stannane, tetraethyl-
- Stannane, tetrabutyl-
Comparison: Stannane, tetraisopentyl- is unique due to the presence of isopentyl groups, which provide steric hindrance and influence the reactivity of the compound. Compared to stannane, tetramethyl- and stannane, tetraethyl-, stannane, tetraisopentyl- exhibits different reactivity patterns and is used in specific applications where the bulkier isopentyl groups are advantageous.
Properties
IUPAC Name |
tetrakis(3-methylbutyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C5H11.Sn/c4*1-4-5(2)3;/h4*5H,1,4H2,2-3H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOCUENQQQJWEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC[Sn](CCC(C)C)(CCC(C)C)CCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H44Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181139 | |
| Record name | Stannane, tetraisopentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26562-01-6 | |
| Record name | Tetrakis(3-methylbutyl)stannane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26562-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stannane, tetraisopentyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026562016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stannane, tetraisopentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


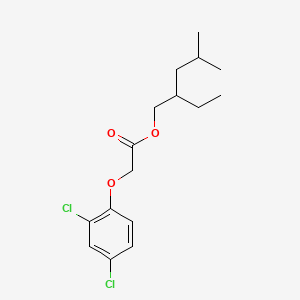

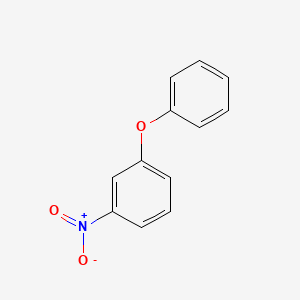
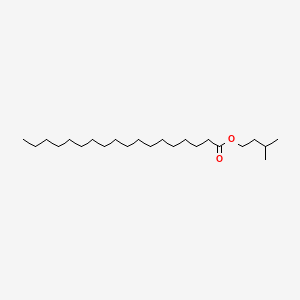
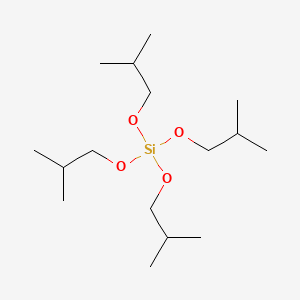
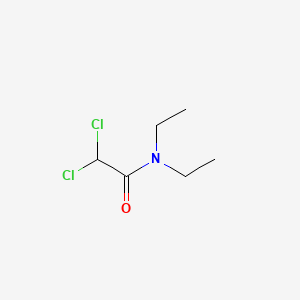



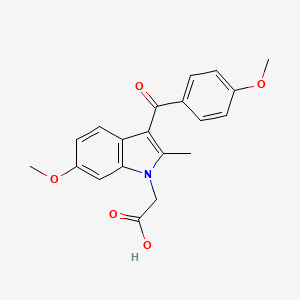
![(9R,10S,13S,17S)-17-acetyl-6-chloro-10,13-dimethyl-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1614651.png)
